molecular formula C22H20N2O B12419987 Lsd1-IN-15

Lsd1-IN-15

Cat. No.: B12419987
M. Wt: 328.4 g/mol
InChI Key: SVQPTTBPYBICDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lsd1-IN-15 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an epigenetic enzyme that demethylates specific lysine residues on histone proteins, playing a crucial role in regulating gene expression. Overexpression of LSD1 has been linked to various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Lsd1-IN-15 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1-IN-15 exerts its effects by inhibiting the demethylase activity of LSD1. This inhibition prevents the removal of methyl groups from specific lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are critical for regulating transcriptional activity .

Comparison with Similar Compounds

Lsd1-IN-15 is compared with other LSD1 inhibitors, such as:

This compound is unique due to its high selectivity and potency, making it a valuable tool for studying LSD1’s role in various biological processes and its potential as a therapeutic target .

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(2-aminocyclopropyl)phenyl]-3-phenylbenzamide

InChI

InChI=1S/C22H20N2O/c23-21-14-20(21)16-9-11-19(12-10-16)24-22(25)18-8-4-7-17(13-18)15-5-2-1-3-6-15/h1-13,20-21H,14,23H2,(H,24,25)

InChI Key

SVQPTTBPYBICDV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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